molecular formula C12H15BrO B14452610 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene CAS No. 73244-35-6

1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene

Katalognummer: B14452610
CAS-Nummer: 73244-35-6
Molekulargewicht: 255.15 g/mol
InChI-Schlüssel: UCIUOBMDYYAHPU-ONNFQVAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene is an organic compound characterized by a brominated pentenyl side chain attached to a methoxy-substituted benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene typically involves the following steps:

    Bromination of Pentene: The starting material, 5-pentene, undergoes bromination to introduce a bromine atom at the desired position.

    Formation of the Benzene Derivative: The brominated pentene is then reacted with 4-methoxybenzene under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a simpler hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Similar Compounds:

    1-[(E)-5-chloropent-2-en-2-yl]-4-methoxybenzene: Similar structure with a chlorine atom instead of bromine.

    1-[(E)-5-fluoropent-2-en-2-yl]-4-methoxybenzene: Contains a fluorine atom instead of bromine.

    1-[(E)-5-iodopent-2-en-2-yl]-4-methoxybenzene: Features an iodine atom instead of bromine.

Uniqueness: this compound is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.

Eigenschaften

73244-35-6

Molekularformel

C12H15BrO

Molekulargewicht

255.15 g/mol

IUPAC-Name

1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene

InChI

InChI=1S/C12H15BrO/c1-10(4-3-9-13)11-5-7-12(14-2)8-6-11/h4-8H,3,9H2,1-2H3/b10-4+

InChI-Schlüssel

UCIUOBMDYYAHPU-ONNFQVAWSA-N

Isomerische SMILES

C/C(=C\CCBr)/C1=CC=C(C=C1)OC

Kanonische SMILES

CC(=CCCBr)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.